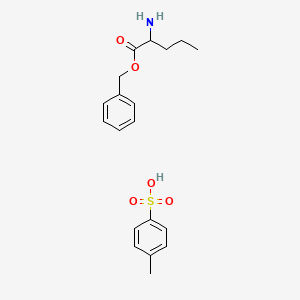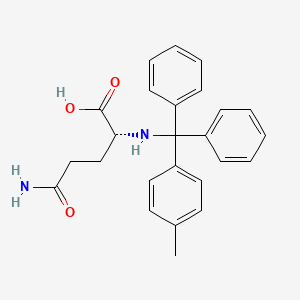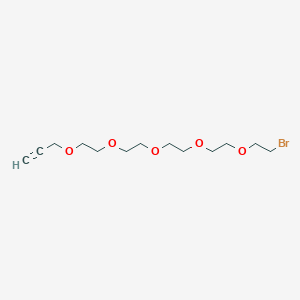
Propargyl-PEG5-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl-PEG5-Br is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group and a bromine atom at the terminal ends of a PEG chain. This compound is widely used in various chemical and biological applications due to its unique properties, such as its ability to undergo click chemistry reactions and its role as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-Br can be synthesized through a series of chemical reactions involving the modification of commercially available PEG derivatives. One common method involves the nucleophilic substitution of a PEG derivative with a propargyl bromide. The reaction typically takes place in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG5-Br undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Bases: Such as potassium carbonate, used in nucleophilic substitution reactions.
Solvents: Dimethylformamide (DMF) and other polar aprotic solvents are commonly used.
Major Products Formed
Triazoles: Formed through CuAAC reactions with azides.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Propargyl-PEG5-Br has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Propargyl-PEG5-Br primarily involves its role as a linker in chemical reactions. The propargyl group allows for the formation of stable triazole linkages through CuAAC reactions, while the bromine atom provides a reactive site for further functionalization. In the context of PROTACs, this compound facilitates the selective degradation of target proteins by linking an E3 ubiquitin ligase ligand to a target protein ligand, thereby exploiting the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG5-Amine: Similar to Propargyl-PEG5-Br but contains an amine group instead of a bromine atom.
Propargyl-PEG5-Carboxyl: Contains a carboxyl group at one end of the PEG chain.
Uniqueness
This compound is unique due to its dual functionality, with both a propargyl group and a bromine atom. This allows for versatile applications in click chemistry and nucleophilic substitution reactions, making it a valuable tool in various fields of research .
Propiedades
Fórmula molecular |
C13H23BrO5 |
|---|---|
Peso molecular |
339.22 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C13H23BrO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-13H2 |
Clave InChI |
LHPVARBMQIBDST-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)

![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
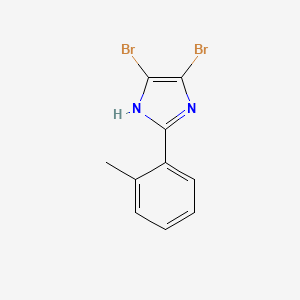
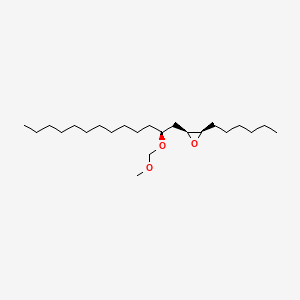
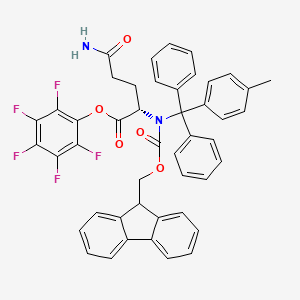
![[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B11829042.png)
![Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester](/img/structure/B11829044.png)
